molecular formula C21H32N2O2 B6024197 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone

Cat. No. B6024197
M. Wt: 344.5 g/mol
InChI Key: UQMXNBFCPAWXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone works by inhibiting the activity of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing the levels of GABA, this compound can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of GABA in the brain, reduce neuronal excitability, and prevent seizures. This compound has also been shown to improve cognitive function and reduce symptoms of ADHD in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone is its specificity for GABA aminotransferase. The compound has been shown to selectively inhibit the activity of this enzyme, without affecting other enzymes or neurotransmitter systems in the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry.

Future Directions

There are several future directions for research on 3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone. One area of interest is the potential therapeutic applications of the compound in epilepsy and other neurological disorders. Another area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function.

Synthesis Methods

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to modulate the activity of an enzyme called GABA aminotransferase, which plays a critical role in regulating the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

properties

IUPAC Name

3-[(cyclopentylamino)methyl]-3-hydroxy-1-[(4-propan-2-ylphenyl)methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-16(2)18-10-8-17(9-11-18)14-23-13-5-12-21(25,20(23)24)15-22-19-6-3-4-7-19/h8-11,16,19,22,25H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMXNBFCPAWXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC(C2=O)(CNC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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